molecular formula C22H20N4O3 B2594682 1-ethyl-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 2034268-61-4

1-ethyl-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2594682
CAS No.: 2034268-61-4
M. Wt: 388.427
InChI Key: FQAOGTHFNTXVCG-UHFFFAOYSA-N
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Description

1-ethyl-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

One of the prominent applications of compounds similar to 1-Ethyl-N-((2-(Furan-2-yl)pyridin-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is in the field of antibacterial agents. Research conducted by Egawa et al. (1984) on Pyridonecarboxylic acids, which share a similar structure, demonstrated significant antibacterial activity. The study synthesized and evaluated compounds with amino- and hydroxy-substituted cyclic amino groups, revealing their potent antibacterial properties against various pathogens. Such compounds are of interest for further biological study due to their enhanced activity compared to existing antibiotics like enoxacin (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).

Heterocyclic Chemistry

Aleksandrov and El’chaninov (2017) explored the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, which demonstrates the significant role of furan derivatives in the field of heterocyclic chemistry. Their work involved coupling naphthalen-1-amine with furan-2-carbonyl chloride, leading to the formation of thioamide and its subsequent transformation. Such research underscores the importance of furan derivatives in synthesizing novel heterocyclic compounds (Aleksandrov & El’chaninov, 2017).

Electrophilic Substitution Reactions

The study of electrophilic substitution reactions in furan-fused heterocyclic compounds has been a significant area of research. As an example, Brown and Cowden (1982) investigated the condensation of 3-aminocrotonamide with ethyl pyridine-2-carboxylate, leading to the formation of pyridinylpyrimidines with various substituents like furan-2'-yl. These compounds demonstrated activities as amplifiers of phleomycin against Escherichia coli, showcasing the potential of such compounds in biomedical applications (Brown & Cowden, 1982).

Synthesis of Novel Pyridine Derivatives

The synthesis of novel pyridine and naphthyridine derivatives, as studied by Abdelrazek et al. (2010), is another application area. The research focused on the dimerization reactions of furan- or thiophen-2-yl ethylidene malononitriles, leading to the formation of various pyrazolo and pyrimido naphthyridine derivatives. This study highlights the versatility of furan derivatives in synthesizing diverse pyridine-based compounds with potential applications in various fields (Abdelrazek, Kassab, Metwally, & Sobhy, 2010).

Properties

IUPAC Name

1-ethyl-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-3-26-13-17(20(27)16-9-8-14(2)25-21(16)26)22(28)24-12-15-6-4-10-23-19(15)18-7-5-11-29-18/h4-11,13H,3,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAOGTHFNTXVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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